Cas no 1160573-89-6 (2-Bromo-5-chloroethylbenzene)

2-Bromo-5-chloroethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-chloroethylbenzene
- 1-bromo-4-chloro-2-ethylbenzene
- SY070323
- BS-44798
- EN300-329610
- CS-0202561
- 1160573-89-6
- MFCD11846044
- SCHEMBL8071662
-
- MDL: MFCD11846044
- インチ: 1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
- InChIKey: BTGSQYQDTHZFCM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1CC)Cl
計算された属性
- せいみつぶんしりょう: 217.94979g/mol
- どういたいしつりょう: 217.94979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0
2-Bromo-5-chloroethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10555-250mg |
1-BROMO-4-CHLORO-2-ETHYLBENZENE |
1160573-89-6 | 97% | 250mg |
¥4429.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10555-1g |
1-BROMO-4-CHLORO-2-ETHYLBENZENE |
1160573-89-6 | 97% | 1g |
¥7809.0 | 2023-09-05 | |
abcr | AB543118-250mg |
1-Bromo-4-chloro-2-ethylbenzene; . |
1160573-89-6 | 250mg |
€95.30 | 2024-04-20 | ||
1PlusChem | 1P01BZBS-250mg |
2-BROMO-5-CHLOROETHYLBENZENE |
1160573-89-6 | 98% | 250mg |
$12.00 | 2023-12-26 | |
Ambeed | A800833-5g |
1-Bromo-4-chloro-2-ethylbenzene |
1160573-89-6 | 98% | 5g |
$121.0 | 2024-04-26 | |
1PlusChem | 1P01BZBS-1g |
2-BROMO-5-CHLOROETHYLBENZENE |
1160573-89-6 | 98% | 1g |
$36.00 | 2023-12-26 | |
A2B Chem LLC | AW37816-100mg |
2-BROMO-5-CHLOROETHYLBENZENE |
1160573-89-6 | 95% | 100mg |
$7.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1273231-5g |
1-Bromo-4-chloro-2-ethylbenzene |
1160573-89-6 | 97% | 5g |
¥1521.00 | 2024-08-09 | |
Ambeed | A800833-250mg |
1-Bromo-4-chloro-2-ethylbenzene |
1160573-89-6 | 98% | 250mg |
$21.0 | 2024-04-26 | |
Enamine | EN300-329610-0.1g |
1-bromo-4-chloro-2-ethylbenzene |
1160573-89-6 | 0.1g |
$640.0 | 2023-02-23 |
2-Bromo-5-chloroethylbenzene 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
2-Bromo-5-chloroethylbenzeneに関する追加情報
Introduction to 2-Bromo-5-chloroethylbenzene (CAS No. 1160573-89-6)
2-Bromo-5-chloroethylbenzene, with the CAS number 1160573-89-6, is a halogenated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its bromine and chlorine substituents, which confer specific reactivity and functional versatility.
The molecular structure of 2-Bromo-5-chloroethylbenzene consists of a benzene ring with a bromine atom at the 2-position and a chloroethyl group at the 5-position. The presence of these halogens makes it an attractive intermediate for synthetic chemists, as they can be readily transformed into other functional groups through various chemical reactions. For instance, the bromine atom can be displaced by nucleophiles in substitution reactions, while the chloroethyl group can undergo elimination or substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
In the realm of pharmaceutical research, 2-Bromo-5-chloroethylbenzene has been explored as a potential precursor for the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting specific biological pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Bromo-5-chloroethylbenzene exhibited potent inhibitory activity against certain enzymes involved in cancer progression. This finding underscores the compound's potential as a lead molecule for further drug discovery efforts.
Beyond pharmaceutical applications, 2-Bromo-5-chloroethylbenzene has also found use in materials science. Its unique combination of aromaticity and halogen substituents makes it suitable for the synthesis of advanced polymers and functional materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a monomer in the preparation of conductive polymers with enhanced electrical properties. These materials have potential applications in electronic devices, sensors, and energy storage systems.
In organic synthesis, 2-Bromo-5-chloroethylbenzene serves as a versatile building block for constructing complex molecular architectures. Its reactivity profile allows for the introduction of diverse functional groups through sequential transformations. A notable example is its use in palladium-catalyzed cross-coupling reactions, which are widely employed in the synthesis of fine chemicals and pharmaceutical intermediates. The ability to selectively functionalize different positions on the benzene ring provides synthetic chemists with a powerful tool for creating structurally diverse compounds.
The environmental impact and safety profile of 2-Bromo-5-chloroethylbenzene are also important considerations. While halogenated compounds can pose environmental concerns due to their persistence and potential toxicity, recent advances in green chemistry have led to more sustainable synthetic methods that minimize waste and reduce hazardous byproducts. For instance, researchers at the University of Cambridge have developed an efficient and environmentally friendly route to synthesize 2-Bromo-5-chloroethylbenzene, which uses mild reaction conditions and avoids the use of toxic solvents.
In conclusion, 2-Bromo-5-chloroethylbenzene (CAS No. 1160573-89-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceutical research, materials science, and organic synthesis. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemistry.
1160573-89-6 (2-Bromo-5-chloroethylbenzene) 関連製品
- 201595-63-3(L-Tyrosine-13C6)
- 1261447-72-6(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)
- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)
- 2171762-12-0(5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)
- 25700-18-9(4-(1H-1,2,4-triazol-1-yl)pyridine)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)
- 69032-13-9(dibenzyl imidodicarbonate)




